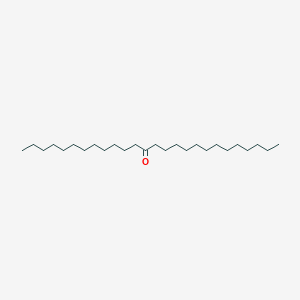![molecular formula C18H32Si3 B14280734 [(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane) CAS No. 126116-84-5](/img/structure/B14280734.png)
[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane is an organosilicon compound characterized by the presence of two cyclopentadienyl rings substituted with trimethylsilyl groups and a central dimethylsilane unit
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane typically involves the reaction of cyclopentadienyl anions with trimethylsilyl chloride, followed by the introduction of a dimethylsilane unit. The reaction conditions often require the use of strong bases such as sodium hydride or lithium diisopropylamide to deprotonate the cyclopentadienyl rings, facilitating their nucleophilic attack on trimethylsilyl chloride. The final step involves the coupling of the resulting trimethylsilyl-substituted cyclopentadienyl rings with a dimethylsilane precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as distillation or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the cleavage of the silicon-carbon bonds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or other hydride donors under anhydrous conditions.
Substitution: Halogens, organometallic reagents, and catalysts under controlled temperatures and inert atmospheres.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Cleaved silicon-carbon products.
Substitution: Functionalized cyclopentadienyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its role in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane involves its ability to act as a ligand, forming stable complexes with transition metals. The trimethylsilyl groups provide steric protection, while the cyclopentadienyl rings facilitate coordination with metal centers. This unique combination allows the compound to participate in various catalytic and synthetic processes, influencing reaction pathways and product selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl)acetylene: Another organosilicon compound with similar trimethylsilyl groups but different core structure.
Trimethylsilylcyclopentadiene: Contains a single cyclopentadienyl ring with trimethylsilyl substitution.
Dimethylsilylcyclopentadiene: Features a dimethylsilyl unit bonded to a cyclopentadienyl ring.
Uniqueness
Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane is unique due to its dual cyclopentadienyl rings and central dimethylsilane unit, providing a distinct combination of steric and electronic properties. This makes it particularly valuable in applications requiring specific coordination environments and reactivity profiles.
Eigenschaften
CAS-Nummer |
126116-84-5 |
|---|---|
Molekularformel |
C18H32Si3 |
Molekulargewicht |
332.7 g/mol |
IUPAC-Name |
dimethyl-bis(3-trimethylsilylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C18H32Si3/c1-19(2,3)15-9-11-17(13-15)21(7,8)18-12-10-16(14-18)20(4,5)6/h9-14,17-18H,1-8H3 |
InChI-Schlüssel |
GKCVODCFZCRLLF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(C=C1)[Si](C)(C)C2C=CC(=C2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)

![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)

![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)
![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)






methyl}benzoic acid](/img/structure/B14280733.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
